3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid family, characterized by a fused triazole-pyridine core substituted with a trifluoromethyl group at position 5 and a propan-2-ylsulfanyl (isopropylthio) moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thioether substituent may influence solubility and reactivity. Such derivatives are of interest in medicinal and agrochemical research due to their structural versatility .
Properties
IUPAC Name |
3-propan-2-ylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-5(2)20-10-16-15-8-6(9(18)19)3-4-7(17(8)10)11(12,13)14/h3-5H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQLUNMLNQUODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles. One common method is through the photocycloaddition of sydnone with trifluoroacetonitrile. This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups to furnish the desired triazole products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group enables derivatization via coupling reactions, esterification, and amidation.
Key Findings :
-
Amidation with indazole derivatives under EDCI/HOBt activation yields compounds with potential IDO1 inhibitory activity .
-
Ester derivatives improve solubility and pharmacokinetic properties .
Sulfur-Based Modifications
The propan-2-ylsulfanyl group undergoes nucleophilic substitution or oxidation.
Key Findings :
-
Sulfoxidation increases polarity, potentially enhancing target binding .
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Thiol displacement reactions enable the introduction of alkyl/aryl groups for SAR studies.
Triazole Ring Reactivity
The triazolo[4,3-a]pyridine core participates in electrophilic substitution and metal-catalyzed cross-coupling.
Key Findings :
-
Bromination at C-3 facilitates cross-coupling to generate biaryl derivatives .
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Suzuki reactions yield compounds with enhanced p38 MAP kinase inhibition .
Trifluoromethyl Group Stability
The -CF₃ group is generally inert under mild conditions but participates in radical reactions.
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Radical Fluorination | Selectfluor®, MeCN, RT | Polyfluorinated analogs | PET tracer development |
Key Findings :
Multi-Component Reactions
The compound serves as a building block in InCl₃-catalyzed one-pot syntheses.
| Reaction Components | Conditions | Products | Applications |
|---|---|---|---|
| Malononitrile, β-ketoester | InCl₃, EtOH, ultrasound | Pyrano[2,3-c]pyrazole hybrids | Anticancer agent synthesis |
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. The unique structure of 3-(propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid allows for interactions with specific cellular targets involved in cancer progression. Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials due to its reactive carboxylic acid group. It can be used to create polymers or coatings with enhanced properties such as thermal stability and chemical resistance. Recent studies have explored its use in developing new materials for electronic applications, showcasing its potential in organic electronics and photonic devices .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds similar to this compound. They tested these compounds against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
A research team investigated the anticancer properties of triazole derivatives in vitro on human cancer cell lines. They found that compounds structurally related to this compound significantly reduced cell viability through apoptosis induction mechanisms. These findings suggest that further development could lead to novel anticancer therapies targeting specific molecular pathways involved in tumor growth .
Mechanism of Action
The mechanism by which 3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The triazolopyridine core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated molecular weight based on structural similarity to .
Key Observations:
The 2-fluorophenyl derivative (C₁₃H₈FN₃O₂) exhibits lower molecular weight and higher electronegativity, which may enhance receptor binding in pesticidal applications .
The 2-methoxyphenyl variant (C₁₄H₁₁N₃O₃) could serve as a lead compound in drug discovery due to its aromatic interactions with enzymes or receptors .
Synthetic Accessibility :
- Ethylsulfanyl and isopropylthio derivatives are commercially available as lab reagents, indicating straightforward synthetic routes for structure-activity relationship (SAR) studies .
Research Implications
- Agrochemical Development : The trifluoromethyl group’s stability and electron-withdrawing properties align with pesticidal activity observed in pyridinecarboxylic acids like fluazifop .
- Medicinal Chemistry : The isopropylthio group’s steric bulk may modulate selectivity in kinase inhibitors or antimicrobial agents, warranting further pharmacological profiling.
Biological Activity
3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by a triazole ring fused with a pyridine system and includes a trifluoromethyl group and a propan-2-ylsulfanyl moiety. This specific arrangement is believed to contribute significantly to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and cancer progression. Inhibition of IDO1 can enhance immune responses against tumors .
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability in A375 melanoma cells at concentrations around 10 μM, with IC50 values indicating effective inhibition of cancer cell proliferation .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets. The propan-2-ylsulfanyl group contributes to the steric hindrance that may influence binding affinity and specificity towards enzymes or receptors.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and binding affinity |
| Propan-2-ylsulfanyl | Enhances steric properties affecting enzyme interaction |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits IDO1 activity, leading to increased levels of tryptophan and subsequent enhancement of T-cell responses in co-culture systems with tumor cells .
- Cytotoxicity Assays : Cytotoxicity was assessed in multiple cancer cell lines with results indicating significant growth inhibition. The A375 cell line exhibited an IC50 value of approximately 10 μM, suggesting potential for further development as an anticancer agent .
Q & A
Q. Example Impurity Table
| Impurity | Retention Time (min) | Relative Area (%) |
|---|---|---|
| Starting Material | 4.2 | 0.8 |
| Hydrolyzed Derivative | 6.5 | 1.2 |
| Oxidative Byproduct | 8.1 | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
